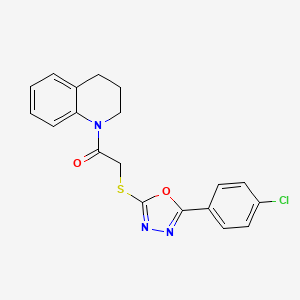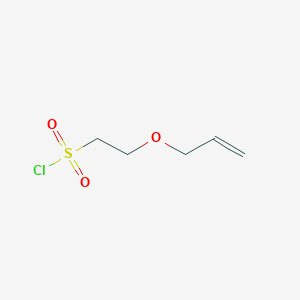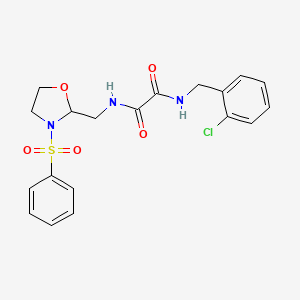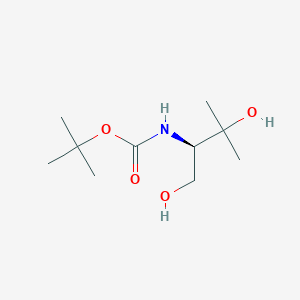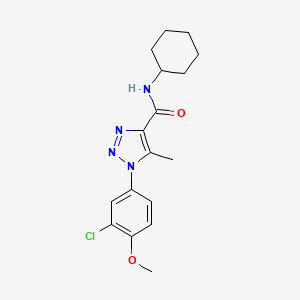
1-(3-chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring attached to a cyclohexyl group and a 3-chloro-4-methoxyphenyl group. The carboxamide group would be attached to the triazole ring .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, including cycloadditions, substitutions, and reductions. The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the triazole ring, the chloro and methoxy substituents on the phenyl ring, and the cyclohexyl group would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Context: Derivatives of 1,2,4-triazole, including compounds similar to the specified chemical, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, indicating potential applications in antimicrobial treatments.
- Reference: (Bektaş et al., 2007).
Characterization and Structural Analysis
- Context: N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, closely related to the specified compound, have been synthesized and characterized. This includes detailed structural analysis through techniques like IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. Such detailed characterization aids in understanding the properties and potential applications of these compounds.
- Reference: (Özer et al., 2009).
Anticonvulsant Properties
- Context: Triazole derivatives, similar in structure to the specified compound, have shown valuable pharmacological properties, including anti-convulsive activity. This indicates their potential use in the treatment of epilepsy and related conditions.
- Reference: (Shelton, 1981).
Hydrogen Bonding and Anticonvulsant Effects
- Context: Studies on compounds like 1-(3-chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide have focused on their hydrogen bonding characteristics and potential anticonvulsant effects. This research is crucial for developing new pharmaceuticals for neurological disorders.
- Reference: (Kubicki et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that such compounds generally interact with their targets, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-cyclohexyl-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h8-10,12H,3-7H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUPYADUHQROET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
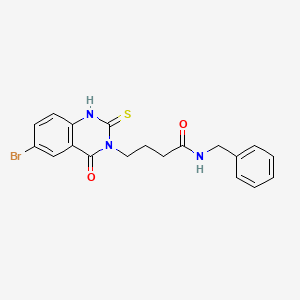

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}methyl)-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B2888491.png)
![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)

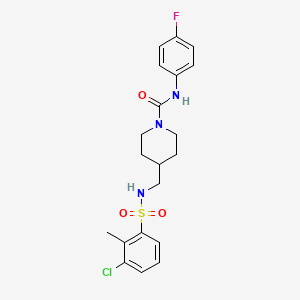
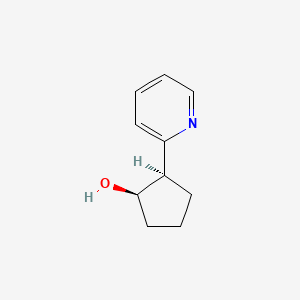

![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)
